

4-Methyl-5-phenyl-1,3-thiazol-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-5-phenyl-1,3-thiazol-2-amine

Cat. No.: B1604919

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An In-depth Technical Guide to **4-Methyl-5-phenyl-1,3-thiazol-2-amine**

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. This has led to the incorporation of the thiazole nucleus into a multitude of FDA-approved drugs, including anticancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and anti-inflammatory drugs like Meloxicam.^{[1][3]} The inherent biological significance of this moiety drives continuous research into novel derivatives.^[4]

This guide provides a comprehensive technical overview of a specific, high-interest derivative: **4-Methyl-5-phenyl-1,3-thiazol-2-amine**. We will delve into its definitive identification, a field-proven synthetic protocol, detailed characterization data, and its potential applications for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. The compound of interest is unambiguously defined by the following IUPAC name and structural identifiers. It is crucial to distinguish this isomer (CAS: 28241-62-5) from its close relative, 5-methyl-4-phenyl-1,3-thiazol-2-amine (CAS: 30709-67-2), as the substituent positions critically influence molecular geometry and biological activity.

- IUPAC Name: **4-Methyl-5-phenyl-1,3-thiazol-2-amine**

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- Chemical Structure:

Table 1: Core Compound Identifiers and Properties

Property	Value	Source
CAS Number	28241-62-5	[5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S	[5]
Molecular Weight	190.26 g/mol	[5]
Appearance	Solid (predicted)	
Melting Point	122-126 °C (for isomer)	

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[2][6] This reaction is favored in both academic and industrial settings due to its operational simplicity, use of readily available starting materials, and consistently high yields.[7] The core transformation involves the condensation of an α -haloketone with a thioamide.[6][7][8]

For the target molecule, **4-Methyl-5-phenyl-1,3-thiazol-2-amine**, the synthesis proceeds by reacting 1-phenyl-1-chloropropan-2-one with thiourea.

Reaction Mechanism

The mechanism is a well-established, multi-step sequence that culminates in the formation of the stable aromatic thiazole ring.

- **Nucleophilic Attack (S_N2):** The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen (the α -carbon of the ketone). This forms an isothiuronium salt intermediate.
- **Cyclization:** An intramolecular nucleophilic attack occurs as the nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.
- **Dehydration:** The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 1,3-thiazole ring.^{[7][9]}

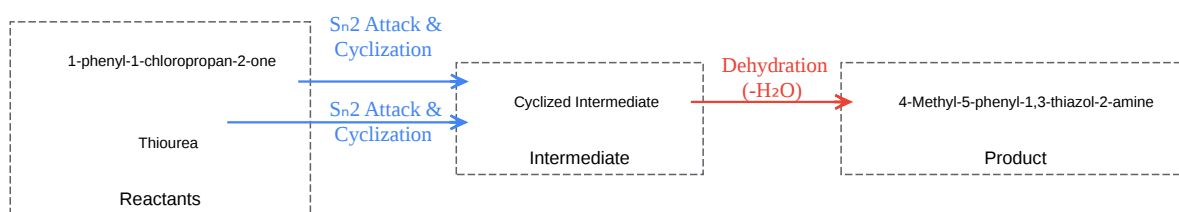


Figure 1: Hantzsch Synthesis Mechanism

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- To cite this document: BenchChem. [4-Methyl-5-phenyl-1,3-thiazol-2-amine IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604919#4-methyl-5-phenyl-1-3-thiazol-2-amine-iupac-name-and-structure>]

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